(7-(Thiophen-2-yl)-1,4-thiazepan-4-yl)(thiophen-3-yl)methanone
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Overview
Description
(7-(Thiophen-2-yl)-1,4-thiazepan-4-yl)(thiophen-3-yl)methanone is a heterocyclic compound that features both thiophene and thiazepane rings. These structures are known for their significant roles in medicinal chemistry and materials science due to their unique electronic properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7-(Thiophen-2-yl)-1,4-thiazepan-4-yl)(thiophen-3-yl)methanone typically involves multi-step reactions starting from commercially available thiophene derivatives
Cyclization Reaction: The thiazepane ring can be synthesized via a cyclization reaction involving thiophene-2-carboxylic acid and a suitable amine under acidic conditions.
Methanone Introduction: The methanone group can be introduced through a Friedel-Crafts acylation reaction using thiophene-3-carboxylic acid chloride and an appropriate catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene rings, using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed on the methanone group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The thiophene rings can participate in electrophilic substitution reactions, such as halogenation or nitration, using reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in ethanol or ether.
Substitution: Bromine, nitric acid; typically in acetic acid or sulfuric acid.
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Alcohol derivatives of the methanone group.
Substitution: Halogenated or nitrated thiophene derivatives.
Scientific Research Applications
Chemistry
In chemistry, (7-(Thiophen-2-yl)-1,4-thiazepan-4-yl)(thiophen-3-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel materials.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its heterocyclic rings are known to interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. Compounds with similar structures have shown activity against a range of diseases, including cancer and infectious diseases.
Industry
In the industrial sector, this compound is explored for its applications in materials science. Its electronic properties make it suitable for use in organic semiconductors, sensors, and other advanced materials.
Mechanism of Action
The mechanism of action of (7-(Thiophen-2-yl)-1,4-thiazepan-4-yl)(thiophen-3-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The thiophene and thiazepane rings can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- Thiophene-2-carboxylic acid
- Thiophene-3-carboxylic acid
- 1,4-Thiazepane derivatives
Uniqueness
(7-(Thiophen-2-yl)-1,4-thiazepan-4-yl)(thiophen-3-yl)methanone is unique due to the combination of thiophene and thiazepane rings in its structure. This dual-ring system provides a distinct set of electronic and steric properties, making it a versatile compound for various scientific and industrial applications.
Properties
IUPAC Name |
thiophen-3-yl-(7-thiophen-2-yl-1,4-thiazepan-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NOS3/c16-14(11-4-8-17-10-11)15-5-3-13(19-9-6-15)12-2-1-7-18-12/h1-2,4,7-8,10,13H,3,5-6,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FECRKSUAHUKYTN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CS2)C(=O)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NOS3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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